molecular formula C20H22N2O4 B2644903 benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 923061-21-6

benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate

Cat. No.: B2644903
CAS No.: 923061-21-6
M. Wt: 354.406
InChI Key: GFQFKSAQFYGWTE-UHFFFAOYSA-N
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Description

Benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a methoxy group, and a piperidin-1-yl moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidin-1-yl Intermediate: The piperidin-1-yl intermediate can be synthesized by reacting piperidine with an appropriate acylating agent under controlled conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.

    Coupling with Benzyl Carbamate: The final step involves coupling the methoxy-substituted piperidin-1-yl intermediate with benzyl carbamate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups using nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium iodide in acetone for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or methoxy derivatives.

Scientific Research Applications

Benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or modulating receptor signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidin-1-yl moiety and the methoxy group on the phenyl ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.

Properties

IUPAC Name

benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-18-11-10-16(13-17(18)22-12-6-5-9-19(22)23)21-20(24)26-14-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQFKSAQFYGWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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